molecular formula C15H10N8S B294733 1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE

Cat. No.: B294733
M. Wt: 334.4 g/mol
InChI Key: BDFMPKGLYUPDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is a heterocyclic compound that combines the structural features of benzotriazole, pyridine, triazole, and thiadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of benzotriazole with an appropriate aldehyde to form a Schiff base, which is then cyclized with hydrazine derivatives to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques. The use of renewable starting materials, such as castor oil-derived undecenoic acid, can also be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole or pyridine rings .

Scientific Research Applications

1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[6-(PYRIDIN-2-YL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]METHYL}-1H-1,2,3-BENZOTRIAZOLE is unique due to the presence of the benzotriazole and pyridine rings, which confer distinct electronic and steric properties. These features enhance its ability to interact with specific molecular targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C15H10N8S

Molecular Weight

334.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10N8S/c1-2-7-12-10(5-1)17-21-22(12)9-13-18-19-15-23(13)20-14(24-15)11-6-3-4-8-16-11/h1-8H,9H2

InChI Key

BDFMPKGLYUPDJC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=CC=N5

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.